4-(4-Chlorophenyl)-4-oxo-2-piperidin-1-ylbutanoic acid
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Overview
Description
4-(4-Chlorophenyl)-4-oxo-2-piperidin-1-ylbutanoic acid is a useful research compound. Its molecular formula is C15H18ClNO3 and its molecular weight is 295.76 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
Studies have shown the importance of crystallography in understanding the molecular configurations and intermolecular interactions of compounds structurally related to 4-(4-Chlorophenyl)-4-oxo-2-piperidin-1-ylbutanoic acid. For instance, the crystal structure analysis of adducts comprising 4-hydroxypiperidin-1-yl or 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component revealed significant details about dihedral angles and hydrogen bonding, which could be pivotal in drug design and synthesis (Revathi et al., 2015).
Antimicrobial Activity
The antimicrobial potential of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine compounds, including those structurally related to this compound, was evaluated. Certain fluoroquinolones exhibited comparable antibacterial activity against both quinolone-susceptible and multidrug-resistant strains, underscoring the relevance of these compounds in developing new antibacterial agents (Huang et al., 2010).
Synthetic Methodologies
The synthetic methodologies for compounds related to this compound have been explored for their potential applications in medicinal chemistry and materials science. For example, the synthesis of imidazo[4,5‐b]pyridine derivatives as potent orally active thromboxane A2 receptor antagonists demonstrates the versatility of these compounds in drug discovery (Nicolai et al., 1994).
Advanced Oxidation Processes
The role of certain chlorophenyl compounds in advanced oxidation processes, particularly in the degradation of aqueous organic pollutants, has been examined. This research highlights the potential of using these compounds in environmental cleanup and waste management applications (Bokare & Choi, 2011).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, paclobutrazol, a member of the triazole family, mediates its growth-regulating properties by altering the levels of important plant hormones, including gibberellins (GAs), abscisic acid (ABA), and cytokinins (CK) .
Biochemical Pathways
Compounds like paclobutrazol affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinin levels . When gibberellin synthesis is inhibited, more precursors in the terpenoid pathway accumulate, leading to the production of abscisic acid .
Pharmacokinetics
Similar compounds like valifenalate, a fungicide, have low aqueous solubility but are soluble in most organic solvents .
Result of Action
For instance, indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The environmental stability of similar compounds, such as valifenalate, depends on local conditions .
Properties
IUPAC Name |
4-(4-chlorophenyl)-4-oxo-2-piperidin-1-ylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c16-12-6-4-11(5-7-12)14(18)10-13(15(19)20)17-8-2-1-3-9-17/h4-7,13H,1-3,8-10H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDYCKJOZAVZTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40990815 |
Source
|
Record name | 4-(4-Chlorophenyl)-4-oxo-2-(piperidin-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40990815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70596-75-7 |
Source
|
Record name | 1-Piperidineacetic acid, alpha-(2-(4-chlorophenyl)-2-oxoethyl)-, hydrate (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070596757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-Chlorophenyl)-4-oxo-2-(piperidin-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40990815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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